7-Chloro-1-(4-methylphenyl)-2-[3-(morpholin-4-yl)propyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
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Overview
Description
7-Chloro-1-(4-methylphenyl)-2-[3-(morpholin-4-yl)propyl]-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione is a complex organic compound that belongs to the class of chromeno[2,3-c]pyrroles This compound is characterized by its unique structure, which includes a chloro-substituted chromeno-pyrrole core, a methylphenyl group, and a morpholinyl-propyl side chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-chloro-1-(4-methylphenyl)-2-[3-(morpholin-4-yl)propyl]-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Chromeno-Pyrrole Core: This step involves the cyclization of appropriate starting materials under acidic or basic conditions to form the chromeno-pyrrole core.
Chlorination: Introduction of the chloro group can be achieved using chlorinating agents such as thionyl chloride or phosphorus pentachloride.
Substitution with Methylphenyl Group: The methylphenyl group can be introduced via Friedel-Crafts alkylation using methylbenzene and a suitable catalyst like aluminum chloride.
Attachment of Morpholinyl-Propyl Side Chain: This step involves the nucleophilic substitution reaction where the morpholinyl-propyl group is attached to the core structure.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the morpholinyl-propyl side chain, using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can occur at the chloro group or the chromeno-pyrrole core using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Aluminum chloride for Friedel-Crafts alkylation.
Solvents: Dichloromethane, ethanol, toluene.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized compounds.
Scientific Research Applications
Chemistry
In chemistry, 7-chloro-1-(4-methylphenyl)-2-[3-(morpholin-4-yl)propyl]-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology and Medicine
In biology and medicine, this compound may exhibit pharmacological properties such as anti-inflammatory, anti-cancer, or antimicrobial activities. Research into its biological activity could lead to the development of new therapeutic agents.
Industry
In industry, the compound could be used in the development of advanced materials, such as polymers or coatings, due to its potential chemical stability and functional properties.
Mechanism of Action
The mechanism of action of 7-chloro-1-(4-methylphenyl)-2-[3-(morpholin-4-yl)propyl]-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The pathways involved could include inhibition of specific enzymes or modulation of signaling pathways.
Comparison with Similar Compounds
Similar Compounds
7-Chloro-1-(4-methylphenyl)-2-[3-(piperidin-1-yl)propyl]-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione: Similar structure but with a piperidinyl group instead of a morpholinyl group.
7-Chloro-1-(4-methylphenyl)-2-[3-(pyrrolidin-1-yl)propyl]-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione: Similar structure but with a pyrrolidinyl group.
Uniqueness
The presence of the morpholinyl-propyl side chain in 7-chloro-1-(4-methylphenyl)-2-[3-(morpholin-4-yl)propyl]-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione distinguishes it from similar compounds. This unique feature may confer distinct chemical and biological properties, making it a compound of interest for further research and development.
Properties
Molecular Formula |
C25H25ClN2O4 |
---|---|
Molecular Weight |
452.9 g/mol |
IUPAC Name |
7-chloro-1-(4-methylphenyl)-2-(3-morpholin-4-ylpropyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione |
InChI |
InChI=1S/C25H25ClN2O4/c1-16-3-5-17(6-4-16)22-21-23(29)19-15-18(26)7-8-20(19)32-24(21)25(30)28(22)10-2-9-27-11-13-31-14-12-27/h3-8,15,22H,2,9-14H2,1H3 |
InChI Key |
JAPYPDXVFUFKSX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2C3=C(C(=O)N2CCCN4CCOCC4)OC5=C(C3=O)C=C(C=C5)Cl |
Origin of Product |
United States |
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